4-(Bromomethyl)-2-fluorobenzonitrile

Catalog No.
S673929
CAS No.
222978-03-2
M.F
C8H5BrFN
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-2-fluorobenzonitrile

CAS Number

222978-03-2

Product Name

4-(Bromomethyl)-2-fluorobenzonitrile

IUPAC Name

4-(bromomethyl)-2-fluorobenzonitrile

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2

InChI Key

DJOXAJDFHGJTAP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)F)C#N

Canonical SMILES

C1=CC(=C(C=C1CBr)F)C#N

4-(Bromomethyl)-2-fluorobenzonitrile is a chemical compound characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzonitrile structure. Its molecular formula is C8H5BrFNC_8H_5BrFN, and it has a molecular weight of approximately 214.03 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Due to the presence of a halogen and a nitrile group, 4-(bromomethyl)-2-fluorobenzonitrile is likely to be:

  • Irritating: May cause skin, eye, and respiratory tract irritation upon contact or inhalation [].
  • Toxic: Limited data available, but standard safety precautions for handling organic chemicals should be followed.

  • Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
  • Oxidation: The compound can be oxidized to yield 4-(Bromomethyl)-2-fluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitrile group can be reduced to form 4-(Bromomethyl)-2-fluorobenzylamine using reducing agents such as lithium aluminum hydride .

The biological activity of 4-(Bromomethyl)-2-fluorobenzonitrile is primarily linked to its role in biochemical pathways. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can interact with various enzymes and proteins, potentially modulating their activity through covalent or non-covalent interactions. This interaction may lead to significant effects on cellular processes, making it a subject of interest in pharmacological studies .

The synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile. A common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction proceeds via a radical mechanism, selectively brominating at the benzylic position. Industrial production may utilize continuous flow reactors for enhanced efficiency and yield .

Synthetic Route Example:

  • Dissolve 10 g of 2-fluoro-4-methylbenzonitrile in 200 mL of chloroform.
  • Add 1 g of dibenzoyl peroxide and NBS (19.77 g).
  • Reflux for 12 hours.
  • Purify the product through recrystallization or chromatography .

4-(Bromomethyl)-2-fluorobenzonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive bromomethyl group.
  • Material Science: The compound can be used in the development of functional materials owing to its unique chemical properties.
  • Biochemical Research: Its ability to modify biomolecules makes it useful for studying enzyme mechanisms and cellular signaling pathways .

Studies on the interactions of 4-(Bromomethyl)-2-fluorobenzonitrile with biological systems are crucial for understanding its pharmacokinetics and potential therapeutic applications. Research indicates that this compound can influence various signaling proteins, thereby altering downstream effects on cell function. Further pharmacokinetic studies are needed to elucidate its absorption, distribution, metabolism, and excretion profiles in biological systems .

Several compounds exhibit structural similarities to 4-(Bromomethyl)-2-fluorobenzonitrile:

Compound NameCAS NumberSimilarity Index
4-(Bromomethyl)-3-fluorobenzonitrile105942-09-40.96
2-(Bromomethyl)-5-fluorobenzonitrile217661-27-30.91
5-(Bromomethyl)-2-fluorobenzonitrile180302-35-60.85
2-Cyano-5-fluorobenzyl bromide421552-12-70.83
2-(Bromomethyl)-6-fluorobenzonitrile1261686-95-60.82

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Cyano-3-fluorobenzyl bromide

Dates

Modify: 2023-08-15

Explore Compound Types